molecular formula C6H10ClNO B1274601 1-(2-Chloroethyl)pyrrolidin-2-one CAS No. 51333-90-5

1-(2-Chloroethyl)pyrrolidin-2-one

Cat. No. B1274601
Key on ui cas rn: 51333-90-5
M. Wt: 147.6 g/mol
InChI Key: CWLYHDWHNFLUEI-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Add thionyl chloride (5 mL) to 1-(2-hydroxy-ethyl)-pyrrolidin-2-one (1.12 mL, 10.0 mmol) dropwise then stir at room temperature for 10 min. Remove solvent in vacuo to give the title compound as an orange oil. MS (ES+) m/z: 148 (M+H)+.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.O[CH2:6][CH2:7][N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13]>>[Cl:3][CH2:6][CH2:7][N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1.12 mL
Type
reactant
Smiles
OCCN1C(CCC1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClCCN1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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